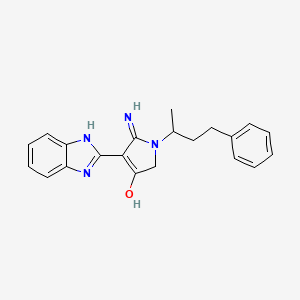![molecular formula C21H19N5O6S2 B2527595 3-(1,1-ジオキシド-3-オキソベンゾ[d]イソチアゾール-2(3H)-イル)-N-(4-(N-(4-メチルピリミジン-2-イル)スルファモイル)フェニル)プロパンアミド CAS No. 922960-87-0](/img/structure/B2527595.png)
3-(1,1-ジオキシド-3-オキソベンゾ[d]イソチアゾール-2(3H)-イル)-N-(4-(N-(4-メチルピリミジン-2-イル)スルファモイル)フェニル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a chemically synthesized compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmacology. It features a complex molecular structure with distinct isothiazolone, sulfonylamide, and pyrimidine moieties, which provide a rich platform for various biochemical interactions.
科学的研究の応用
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide has wide-ranging applications, such as:
Chemistry: As a ligand in coordination chemistry and a building block for more complex molecules.
Biology: Used in studying enzyme inhibition due to its sulfonylamide group, which mimics natural substrates.
Medicine: Potential therapeutic agent in drug design targeting specific enzymes and receptors.
Industry: A precursor in the synthesis of dyes, agrochemicals, and specialty polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide typically begins with the formation of the benzoisothiazolone nucleus. This is achieved by cyclization of an appropriately substituted aniline derivative in the presence of sulfonyl chloride and oxidizing agents such as hydrogen peroxide. Subsequent steps involve the addition of the sulfonylamide group using a condensation reaction with 4-methylpyrimidin-2-ylamine. The final step introduces the propanamide side chain through amidation using appropriate carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes using continuous flow processes and automated reactors to ensure precise control of reaction conditions. The use of catalytic systems and green chemistry principles are often employed to enhance yield and reduce environmental impact.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.
Condensation: Such as the formation of hydrazones and Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.
Condensation: Hydrazine, aldehydes, and ketones.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution.
Hydrazones and Schiff bases: from condensation reactions.
作用機序
The compound exerts its effects primarily through its interaction with enzymes and receptors. The sulfonylamide group mimics natural enzyme substrates, leading to competitive inhibition. Additionally, its pyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The isothiazolone ring offers reactive sites for covalent bonding with target proteins, modifying their function.
類似化合物との比較
Unique Characteristics
The combination of isothiazolone, sulfonylamide, and pyrimidine structures makes it unique among similar compounds.
Enhanced reactivity and binding affinity due to the multiple functional groups.
Similar Compounds
3-(2-oxobenzo[d]isothiazol-3(2H)-yl)-N-(4-((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)propanamide: A compound with similar core structures but differing in the position and nature of functional groups.
Benzoisothiazolone derivatives: Generally used in antimicrobial agents and enzyme inhibitors.
Sulfonylamide-based pyrimidines: Common in pharmaceuticals targeting enzymes like carbonic anhydrase.
特性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWDRYGIOGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)



![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfonyl]ethan-1-one](/img/structure/B2527521.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)




![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
